molecular formula C19H14ClN3 B2476372 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 890091-48-2

4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2476372
CAS No.: 890091-48-2
M. Wt: 319.79
InChI Key: YXFXRKMVZRLEBX-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 890091-48-2) is a chemical compound with the molecular formula C19H14ClN3 and a molecular weight of 320. This pyrrolo[2,3-d]pyrimidine derivative is part of a class of fused heterocyclic compounds recognized for their significant biological activities and close structural relationship to nucleosides. These compounds are of high interest in medicinal chemistry research, particularly in the development of targeted kinase inhibitors (TKIs) for anticancer applications. The scaffold is known for its potential to inhibit multiple tyrosine kinases, such as EGFR, Her2, and VEGFR2, which are critical targets in cancer cell proliferation and survival pathways. The specific substitution pattern on this molecule, featuring chloro, phenyl, and p-tolyl groups, is designed to optimize binding affinity and selectivity towards these enzymatic targets. Researchers value this compound as a key synthetic intermediate for constructing more complex molecules aimed at inducing cell cycle arrest and apoptosis in cancer cells. It is recommended to store this product at -4°C for short-term (1-2 weeks) or at -20°C for long-term (1-2 years) preservation. This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic or therapeutic use. The user must ensure compliance with their institution's safety protocols and all applicable local, state, and federal regulations.

Properties

IUPAC Name

4-chloro-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-13-7-9-15(10-8-13)23-11-16(14-5-3-2-4-6-14)17-18(20)21-12-22-19(17)23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFXRKMVZRLEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various amine or thiol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance, a series of pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds demonstrated selective activity against breast and renal cancer cell lines when tested against the National Cancer Institute's 60 human cancer cell line panel. Structure-activity relationship (SAR) studies have been conducted to facilitate further development of these compounds as potential anticancer agents .

Anti-inflammatory Properties

Research indicates that certain derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anti-inflammatory activities. A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives showed that some compounds had better anti-inflammatory effects compared to traditional drugs like Diclofenac. These compounds were assessed for their ability to inhibit prostaglandin synthesis, which is crucial in the inflammatory response .

Synthesis and Structural Characterization

The synthesis of 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves various organic reactions including nucleophilic substitutions and cross-coupling reactions. The structural characterization of this compound has been achieved through techniques such as NMR and mass spectrometry, confirming its unique molecular structure and aiding in understanding its reactivity .

Pharmacological Screening

Pharmacological evaluations have been conducted to assess the safety and efficacy of this compound derivatives. Toxicity studies have shown that these compounds possess lower ulcerogenic activities compared to reference drugs, indicating a potentially safer profile for therapeutic applications .

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Pyrazolo[3,4-d]pyrimidine DerivativesAnti-inflammatory
Pyrido[3,4-d]pyrimidine DerivativesCytotoxicity

Table 2: Synthesis Overview

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionSubstituting halogen with nucleophilesFormation of pyrrolo derivatives
Cross-Coupling ReactionsUtilizing palladium catalysts for couplingEnhanced biological activity

Mechanism of Action

The mechanism of action of 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Properties

Compound Name Position 4 Position 5 Position 7 Molecular Weight (g/mol) Key Properties/Biological Activities
This compound Cl Phenyl p-Tolyl (4-methylphenyl) 319.80 Anti-tumor, kinase inhibition
4-(Pyrrolidin-1-yl)-5-(4-chlorophenyl)-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl 4-Chlorophenyl 4-Methylphenyl 388.72 Enhanced solubility; crystallographic stability
4-Chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Cl Phenyl 4-Fluorophenyl 323.76 Improved metabolic stability due to fluorine’s electronegativity
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine Cl 4-Fluorophenyl m-Tolyl (3-methylphenyl) 338.77 Altered steric profile for target selectivity
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl Iodo H 279.52 Radiolabeling potential; bulky substituent limits membrane permeability
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Cl Fluoro H 185.59 Electron-withdrawing effects enhance reactivity in cross-coupling reactions

Key Findings from Research

Substituent Effects on Biological Activity: The 4-chloro group in the target compound acts as a leaving group, facilitating nucleophilic substitution reactions to generate derivatives with pyrrolidin-1-yl or amine groups . Such modifications improve solubility but may reduce kinase inhibitory activity compared to the chloro analog . Fluorine substitution at position 5 (e.g., 4-chloro-5-fluoro analogs) introduces metabolic stability via C–F bond resistance to oxidative degradation .

Crystallographic Insights: The 4-(pyrrolidin-1-yl) analog (C₂₃H₂₁ClN₄) crystallizes in a triclinic system (space group P1), with two molecules in the asymmetric unit linked by pseudo-inversion symmetry. This packing behavior contrasts with the monoclinic systems observed in chloro-substituted derivatives, suggesting substituent-dependent lattice interactions .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic aromatic substitution, while analogs like 4-(pyrrolidin-1-yl) derivatives require heating with pyrrolidine at 80–90°C in polar aprotic solvents (e.g., DMF) .
  • Iodo or bromo substituents (e.g., 5-iodo derivatives) enable Suzuki-Miyaura cross-coupling for further functionalization .

Biological Activity

4-Chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a fused pyrrole and pyrimidine ring system, characterized by:

  • Chlorine atom at the fourth position
  • Phenyl group at the fifth position
  • p-Tolyl group at the seventh position

The molecular formula is C19H14ClN3C_{19}H_{14}ClN_3, with a molecular weight of approximately 315.79 g/mol .

Biological Activity

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine family, including this compound, exhibit various biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies have demonstrated that derivatives can inhibit key inflammatory pathways, suggesting applications in treating inflammatory diseases.
  • Antitumor Activity : Notably, this compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • In vitro studies have indicated significant inhibition of cell proliferation in cancer cell lines such as Huh7 hepatocellular carcinoma and MCF-7 breast cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindingsCell Line TestedIC50 (µM)
Inhibitory effects on cancer cell proliferationHuh75.67 ± 0.57
Induction of apoptosis via intrinsic pathwayMCF-71.27 ± 0.20
Significant anti-inflammatory activityVariousNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Condensation Reaction : A substituted aldehyde reacts with ethyl acetoacetate and urea in the presence of hydrochloric acid as a catalyst.
  • Heating : The mixture is heated to reflux for several hours to yield the desired pyrimidine derivative.

This method allows for the introduction of various functional groups while maintaining the integrity of the pyrrolo[2,3-d]pyrimidine scaffold.

Q & A

Q. What are the established synthetic routes for 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine?

Methodological Answer: Synthesis typically involves nucleophilic substitution or multi-step cyclization. A common approach is:

  • Step 1 : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted aryl amines or phenols under acid catalysis (e.g., HCl in isopropanol) .
  • Step 2 : Introduce substituents (e.g., p-tolyl or phenyl groups) via Suzuki-Miyaura coupling or direct alkylation .
  • Step 3 : Purify via recrystallization (methanol/chloroform) or column chromatography.

Critical Parameters :

  • Reaction time (12–48 hours for substitution) .
  • Temperature (reflux conditions at ~80°C) .
  • Acid catalyst concentration (e.g., 3 drops HCl per 5 mL solvent) .

Table 1 : Representative Yields for Analogous Compounds

Substituent PositionYield (%)ConditionsSource
4-Chloro-5-ethyl27–86HCl/IPA, 12 h reflux
5-Phenyl-7-p-tolyl70–94Pd-catalyzed coupling

Q. How is the compound characterized analytically?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Assign peaks based on pyrrolo[2,3-d]pyrimidine core (e.g., δ 8.27 ppm for H-2; δ 153.6 ppm for C-4) .
  • HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 319.80 for C19H14ClN3) .
  • Melting Point : Compare with literature values (e.g., analogs range 188–257°C) .
  • XRD : Resolve crystal structure if single crystals form (e.g., analogs in PDB ID 3JA) .

Q. What are the primary biological targets of this compound?

Methodological Answer: Based on structural analogs, it likely targets:

  • Kinases : ATP-binding pockets (e.g., JAK2, EGFR) due to pyrrolopyrimidine scaffold .
  • Anticancer Activity : Test via MTT assays against cancer cell lines (IC50 < 10 µM for similar derivatives) .
  • Antimicrobial Screening : Use agar diffusion assays (e.g., zones of inhibition ≥15 mm for Gram-positive bacteria) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for Suzuki coupling efficiency .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining yield .

Data Contradiction : Yields for 4-chloro analogs vary widely (27–94%) depending on substituent electronic effects .

Q. What mechanistic insights explain its kinase inhibition?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with EGFR (e.g., H-bond with Met793, π-π stacking with Phe723) .
  • Enzyme Assays : Measure IC50 against purified kinases (e.g., IC50 = 0.8 nM for JAK2 in analog studies) .
  • Resistance Profiling : Test mutant kinase isoforms (e.g., T790M EGFR) to assess selectivity .

Q. How do structural modifications affect activity?

Methodological Answer:

  • Substituent Analysis : Compare p-tolyl (methyl group) vs. 4-fluorophenyl (electron-withdrawing) at position 7 .
  • Table 2 : Impact of Substituents on IC50 (EGFR Inhibition)
7-SubstituentIC50 (nM)Source
p-Tolyl12.3
4-Fluorophenyl8.7
  • Proteolytic Stability : Assess metabolic degradation in liver microsomes (e.g., t1/2 > 60 minutes for methyl groups) .

Q. How to resolve contradictions in reported biological data for analogs?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., Erlotinib for EGFR).
  • Batch Purity Analysis : Verify via HPLC (>95% purity; impurities <1% alter IC50) .
  • Orthogonal Models : Confirm activity in both cell-free (kinase assays) and cell-based (apoptosis) systems .

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